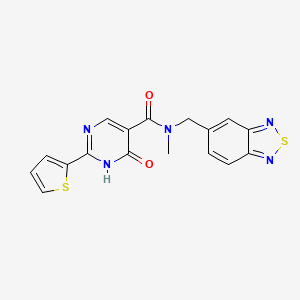

![molecular formula C14H22N2O2 B5555238 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic reactions that enable the incorporation of the isoxazole unit into complex molecules. A key approach includes the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst to efficiently synthesize 3,5-bis(het)arylisoxazoles, which are fundamental to developing β-lactamase-resistant antibiotics and could be relevant to the synthesis of the isoxazole part of the compound (Mary Antony P et al., 2020).

Molecular Structure Analysis

The structural analysis of isoxazole derivatives like 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane focuses on understanding the spatial arrangement and electronic distribution within the molecule. Studies involving similar compounds, such as the analysis of 2H-azirine and isoxazole photocleavages, offer insights into the electronic structures that influence the reactivity and stability of these compounds (Jun Cao, 2015).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, leveraging their unique electronic and structural characteristics. For example, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides demonstrates the reactivity of isoxazoles under transition metal catalysis, which could be applicable to modifications of the isoxazole unit in 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane (Kirill I Mikhailov et al., 2018).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Studies on compounds like isoxazoloazaborines, which share structural similarities with 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, help elucidate the impact of the isoxazole ring on these properties (Masato Tsuda et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, including reactivity, stability, and interaction with other molecules, are influenced by its isoxazole and azocane components. Research on isoxazole-fused spiropyrrolidine oxindoles via 1,3-dipolar cycloaddition reactions demonstrates the versatility and reactivity of isoxazole derivatives in cycloaddition reactions, which could be relevant to understanding the chemical behavior of the target compound (Xiong-Wei Liu et al., 2016).

科学的研究の応用

Carbonic Anhydrases Interaction

Neutron diffraction studies on carbonic anhydrases (CAs), which catalyze the hydration of CO2, have provided insights into the atomic details of drug binding, including the charged state of drugs like acetazolamide, a sulfonamide with high affinity for CA isoforms. This technique directly observes hydrogen atoms and maps H-bonding networks, contributing significantly to rational drug design (Fisher et al., 2012).

Isoxazole Chemistry in Drug Synthesis

Research into 1,3-dipolar cycloadditions of C-glycosyl nitrile oxides and acetylenes has led to the synthesis of disubstituted isoxazoles and triazoles, connecting C-glycosyl alpha-amino acids through rigid five-membered heterocycles. These compounds demonstrate the versatility of isoxazole chemistry in creating bioactive entities tethered through heterocycles, highlighting the compound's potential in medicinal chemistry (Dondoni et al., 2004).

Organocatalysis in Chemical Reactions

L-Proline has been found to act as an efficient organocatalyst in promoting one-pot three-component aza-Diels–Alder reactions, facilitating the synthesis of isoxazolyl tetrahydroquinolines or isoxazolo[2,3-a]pyrimidines. This showcases the role of isoxazole derivatives in organocatalytic reactions, offering a facile synthesis route at ambient temperatures under neutral conditions (Rajanarendar et al., 2012).

Antitumor Activity of Isoxazole Derivatives

The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible isoxazol- and thiazol-carboxylic acids has been explored. Some of these compounds demonstrate high antitumor activity and can enhance the effect of cytostatic drugs, indicating the potential of isoxazole derivatives in cancer treatment (Potkin et al., 2014).

特性

IUPAC Name |

azocan-1-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-11(2)12-10-13(18-15-12)14(17)16-8-6-4-3-5-7-9-16/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDAHYZHQNDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)N2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Isopropyl-5-isoxazolyl)carbonyl]azocane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5555181.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)